![molecular formula C9H12N2O4S B1348438 N-Isopropyl-4-nitrobenzenesulfonamide CAS No. 23530-48-5](/img/structure/B1348438.png)
N-Isopropyl-4-nitrobenzenesulfonamide
Overview
Description
“N-Isopropyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C9H12N2O4S . It has a molecular weight of 244.271 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-Isopropyl-4-nitrobenzenesulfonamide” is represented by the linear formula C9H12N2O4S . The compound has a molecular weight of 244.271 .Physical And Chemical Properties Analysis
“N-Isopropyl-4-nitrobenzenesulfonamide” has a molecular weight of 244.271 . The compound’s linear formula is C9H12N2O4S .Scientific Research Applications
Synthesis and Chemical Transformations
N-Isopropyl-4-nitrobenzenesulfonamide plays a significant role in the synthesis of secondary amines. For instance, it is used in the preparation of secondary amines via nitrobenzenesulfonamides, which act as both protecting and activating groups. This method allows for the efficient and versatile synthesis of amines under mild conditions (Fukuyama et al., 1995), (Kan & Fukuyama, 2004). Moreover, these sulfonamides can be deprotected via Meisenheimer complexes, providing high yields of the desired secondary amines.
Analytical Applications
In analytical chemistry, derivatives of nitrobenzenesulfonamides, such as N-Isopropyl-4-nitrobenzenesulfonamide, are utilized. For instance, sodium N-bromo-p-nitrobenzenesulfonamide serves as an oxidizing titrant in the direct titration of various reducing agents. This compound is chosen for its simplicity, rapid analysis, and accuracy within ±0.5% (Gowda et al., 1983).
Biological Applications
N-Isopropyl-4-nitrobenzenesulfonamide derivatives have been explored for their biological activities, such as inhibiting bacterial biofilms. For example, certain nitrobenzenesulfonamide derivatives displayed inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while exhibiting mild cytotoxicity (Abbasi et al., 2020). This suggests potential applications in the field of antimicrobial research and treatment strategies.
Safety and Hazards
Mechanism of Action
Target of Action
N-Isopropyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties .
Mode of Action
Sulfonamides, including N-Isopropyl-4-nitrobenzenesulfonamide, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the synthesis of folic acid, an essential component for DNA synthesis, these compounds can prevent bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By acting as a competitive antagonist of PABA, sulfonamides prevent the formation of dihydropteroate, a precursor to folic acid . This inhibition disrupts the production of essential nucleotides, thereby halting DNA synthesis and bacterial growth .
Result of Action
The primary result of the action of N-Isopropyl-4-nitrobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth . By disrupting folic acid synthesis, these compounds prevent the formation of essential nucleotides, thereby halting DNA synthesis and bacterial proliferation .
properties
IUPAC Name |
4-nitro-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZQROLAZHXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366038 | |
Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23530-48-5 | |
Record name | N-Isopropyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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